2'-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID
Overview
Description
2’-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities
Preparation Methods
The synthesis of 2’-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The final compound is obtained through further functionalization and coupling reactions, often using reagents like acid chlorides and amines .
Chemical Reactions Analysis
2’-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the corresponding reduced forms.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
2’-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: Known for its anti-tetanus activity and used in the synthesis of other bioactive compounds.
6-Methoxy-2(3H)-benzoxazolone: Another heterocyclic compound with similar structural features but different biological activities.
Properties
IUPAC Name |
2-[2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S/c1-28-13-10-11-18-19(12-13)29-22(23-18)24-20(25)16-8-4-2-6-14(16)15-7-3-5-9-17(15)21(26)27/h2-12H,1H3,(H,26,27)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMXHBWSPZPZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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